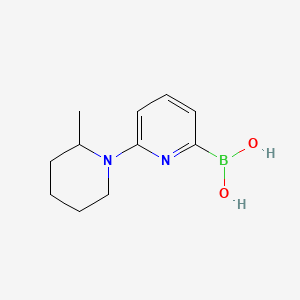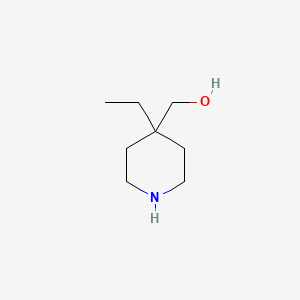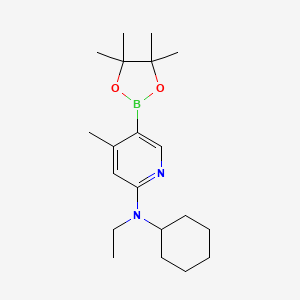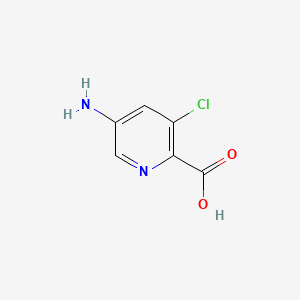![molecular formula C7H8Cl3N3 B577872 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride CAS No. 1208901-69-2](/img/structure/B577872.png)
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride is a chemical compound with the molecular formula C7H7Cl2N3 . It has a molecular weight of 204.05 g/mol . It is also known by other synonyms such as 2,4-dichloro-5H,6H,7H,8H-pyrido[3,4-d]pyrimidine .
Molecular Structure Analysis
The InChI code for this compound isInChI=1S/C7H7Cl2N3/c8-6-4-1-2-10-3-5 (4)11-7 (9)12-6/h10H,1-3H2 . The canonical SMILES representation is C1CNCC2=C1C (=NC (=N2)Cl)Cl . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 37.8 Ų and contains 1 hydrogen bond donor and 3 hydrogen bond acceptors . It has a complexity of 167 and a XLogP3-AA value of 1.6 . The compound is covalently bonded and is canonicalized .Aplicaciones Científicas De Investigación
Synthetic Methodologies and Biological Applications
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride and related compounds serve as key starting materials in the multi-step synthesis of tetrahydropteroic acid derivatives. These compounds are explored through diverse synthetic methodologies, including reactions with pyridine and pyrimidine derivatives or via multicomponent synthesis. Their mechanistic pathways and potential biological applications highlight the significance of these compounds in synthetic chemistry and drug development (Elattar & Mert, 2016).
Antibacterial Activity
A study on the synthesis and biological evaluation of pyrimidine derivatives, including pyrimido[2,1-b][1,3]thiazine and thiazolo[3,2-a]pyrimidine derivatives, showcases the promising antimicrobial activity of these compounds. This research indicates the potential utility of these derivatives in developing new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).
Crystallographic Analysis
The crystal structure analysis of a related compound, ethyl 2-phenyl-4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate, provides insights into its molecular conformation and the interactions that stabilize its three-dimensional structure. This type of analysis is crucial for understanding the properties and reactivity of such compounds (Akkurt et al., 2015).
Antibacterial Properties and Synthesis
Research into the synthesis and properties of derivatives from pyrimidin-5-ylpropanoic acids and tetrahydropyrido-[2,3-d]pyrimidin-7-ones has revealed the antibacterial properties of these synthesized compounds. Such studies contribute to the understanding of how structural modifications can influence biological activity, paving the way for the development of new drugs (Harutyunyan et al., 2015).
Synthesis and Antimicrobial Activity
Another study focused on the synthesis and evaluation of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives as antibacterial agents. Through structural analysis and biological testing, this research offers valuable data on the antimicrobial efficacy of these compounds, contributing to the search for new antibacterial drugs (Cieplik et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N3.ClH/c8-6-4-3-10-2-1-5(4)11-7(9)12-6;/h10H,1-3H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEUNLWIRLXZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(N=C2Cl)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20979789 |
Source


|
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride | |
CAS RN |
635698-30-5 |
Source


|
| Record name | 2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20979789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2,6-Dichlorophenyl)-2,3-dihydropyrrolo[3,4-c]pyridin-1-one](/img/structure/B577809.png)

